molecular formula C11H8NNaO2 B6166675 sodium 8-aminonaphthalene-1-carboxylate CAS No. 17937-06-3

sodium 8-aminonaphthalene-1-carboxylate

Cat. No.: B6166675
CAS No.: 17937-06-3
M. Wt: 209.2
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Description

Sodium 8-aminonaphthalene-1-carboxylate is a naphthalene derivative functionalized with an amino group at the 8-position and a carboxylate group at the 1-position, with a molecular formula of $ \text{C}{11}\text{H}8\text{NNaO}_2 $ and a molecular weight of 195.65 g/mol . The carboxylate group enhances water solubility and chelation capacity, distinguishing it from sulfonate or nitro-substituted analogs.

Properties

CAS No.

17937-06-3

Molecular Formula

C11H8NNaO2

Molecular Weight

209.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 8-aminonaphthalene-1-carboxylate typically involves the reaction of 8-aminonaphthalene-1-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group reacts with the sodium hydroxide to form the sodium salt. The reaction can be represented as follows:

C11H9NO2+NaOHC11H8NNaO2+H2O\text{C11H9NO2} + \text{NaOH} \rightarrow \text{C11H8NNaO2} + \text{H2O} C11H9NO2+NaOH→C11H8NNaO2+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include steps such as recrystallization and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium 8-aminonaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

Na-8-ANCA serves as a precursor in organic synthesis and a reagent in various chemical reactions. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable in synthetic chemistry.

Common Reactions:

  • Oxidation: Can be oxidized to nitro derivatives using agents like potassium permanganate.
  • Reduction: The carboxylate group can be reduced to form alcohol derivatives using lithium aluminum hydride.
  • Substitution: The amino group can undergo substitution reactions to form various derivatives with acyl chlorides or sulfonyl chlorides as reagents.

Biology

In biological research, Na-8-ANCA is utilized for fluorescence labeling and imaging studies due to its inherent fluorescent properties. It is particularly effective in:

  • Biochemical assays: Used as a fluorescent probe to detect specific biomolecules.
  • Cell imaging: Facilitates the visualization of cellular processes through fluorescence microscopy.

Medicine

The compound has been investigated for potential therapeutic applications:

  • Drug development: Its interaction with biological targets makes it a candidate for new drug formulations.
  • Diagnostic tools: Employed in assays for detecting diseases by labeling specific antibodies or antigens.

Industrial Applications

Na-8-ANCA is used in the production of dyes and pigments due to its vibrant color properties. Its derivatives are also explored for:

  • Bioremediation: Some derivatives have shown potential in environmental cleanup processes, particularly in the degradation of pollutants.
  • Chemical manufacturing: Acts as an intermediate in the synthesis of other industrial chemicals .

Case Study 1: Fluorescent Probes in Biochemical Assays

Research demonstrated that Na-8-ANCA derivatives could effectively label glycoproteins for structural analysis using techniques such as MALDI-TOF mass spectrometry. The fluorescent properties allowed for sensitive detection of low-abundance biomolecules, enhancing the efficiency of biochemical assays .

Case Study 2: Drug Development

In a study exploring new therapeutic agents, Na-8-ANCA was modified to create novel compounds that exhibited anti-cancer properties. The compound's ability to interact with cellular targets was critical in assessing its potential efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of sodium 8-aminonaphthalene-1-carboxylate involves its interaction with various molecular targets. In fluorescence labeling, the compound binds to specific biomolecules, allowing for their visualization under fluorescent microscopy. The carboxylate group enhances the solubility of the compound in aqueous solutions, facilitating its use in biological applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Sodium 8-aminonaphthalene-1-carboxylate $ \text{C}{11}\text{H}8\text{NNaO}_2 $ 195.65 Amino, carboxylate Chelation, pharmaceuticals
8-Aminonaphthalene-1-sulphonic acid $ \text{C}{10}\text{H}9\text{NO}_3\text{S} $ 239.25 Amino, sulfonate Dyes, detergents
8-Hydroxynaphthalene-1-carboxaldehyde $ \text{C}{11}\text{H}8\text{O}_2 $ 172.18 Hydroxyl, aldehyde Organic synthesis
1-Nitronaphthalene $ \text{C}{10}\text{H}7\text{NO}_2 $ 173.17 Nitro R&D, explosive precursors

Key Findings:

Solubility and Reactivity: The carboxylate group in this compound provides higher water solubility compared to sulfonates (e.g., 8-aminonaphthalene-1-sulphonic acid, CAS 82-75-7), which are nonetheless widely used in industrial dyes due to their stability . Nitro-substituted derivatives like 1-nitronaphthalene (CAS 86-57-7) exhibit lower solubility and greater thermal stability, making them suitable for controlled synthesis reactions .

Functional Group Impact: Amino Group: Enhances coordination with metal ions, suggesting utility in chelating agents or catalytic systems. Sulfonate vs. Carboxylate: Sulfonates (e.g., sodium 8-aminonaphthalene-1-sulphonate) are more resistant to hydrolysis, whereas carboxylates may degrade under acidic conditions .

Toxicity and Safety: While direct toxicological data for this compound is absent, naphthalene derivatives (e.g., methylnaphthalenes) are associated with hepatic and respiratory toxicity at high exposures . Sulfonates and carboxylates generally exhibit lower volatility, reducing inhalation risks.

Regulatory Status: Sulfonate analogs like 8-aminonaphthalene-2-sulphonic acid (CAS 119-28-8) were registered as early as 2010, indicating established safety protocols . The absence of a CAS for the target compound suggests it may be a newer or less-studied entity.

Q & A

Q. What are the standard synthetic routes for sodium 8-aminonaphthalene-1-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves carboxylation of 8-aminonaphthalene derivatives under alkaline conditions. For example, nucleophilic substitution or condensation reactions using sodium carbonate in ethanol at controlled temperatures (20–25°C) are common . Key parameters for optimization include:

  • pH control : Alkaline conditions (pH > 10) enhance carboxylate ion stability.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature : Mild heating (40–60°C) accelerates reaction kinetics without promoting side reactions.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • UV-Vis Spectroscopy : Detect absorbance peaks at 260–280 nm (π→π* transitions in naphthalene rings) .
  • FT-IR : Identify carboxylate (COO⁻) stretches at ~1550–1650 cm⁻¹ and amine (NH₂) bends at ~3300 cm⁻¹ .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for purity analysis .

Note : Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: ~229.2 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize spills with dilute acetic acid (1–5%) before disposal .

Advanced Research Questions

Q. How does the substitution pattern on the naphthalene ring influence the reactivity of this compound in metal complexation?

The amino and carboxylate groups act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). The ortho-substitution of the amino group enhances steric accessibility, increasing binding affinity. For example:

  • Coordination Chemistry : Formation of octahedral complexes with Cu²⁺ in aqueous media at pH 7–8 .
  • Stability Constants : Measure via potentiometric titration (log K values typically range from 4.5 to 6.0) .

Q. What methodological challenges arise in quantifying trace amounts of this compound in environmental samples?

  • Matrix Interference : Co-eluting aromatic compounds in HPLC require gradient elution or tandem mass spectrometry (LC-MS/MS) for specificity .
  • Detection Limits : Enhance sensitivity using pre-column derivatization with fluorescamine (LOD: 0.1 µg/mL) .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent stability profiles under varying pH conditions?

  • Systematic Replication : Conduct triplicate experiments under controlled pH (2–12) and temperature (25–60°C) .
  • Statistical Analysis : Apply ANOVA to identify significant deviations and Akaike’s Information Criterion (AIC) for model selection .
  • Mechanistic Studies : Use DFT calculations to predict protonation/deprotonation energetics of carboxylate and amino groups .

Q. What advanced applications does this compound have in material science?

  • Supramolecular Assembly : Acts as a linker in metal-organic frameworks (MOFs) due to its bifunctional groups .
  • Photophysical Studies : Fluorescence quenching experiments to study electron transfer mechanisms in donor-acceptor systems .

Q. Methodological Notes

  • Avoid acronyms for chemical names (e.g., use "this compound" instead of "SAN-1C") .
  • Validate synthetic yields via gravimetric analysis and purity via combustion analysis (%C, %H, %N) .

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